2,4,7-Trimethyl-1H-indole-3-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

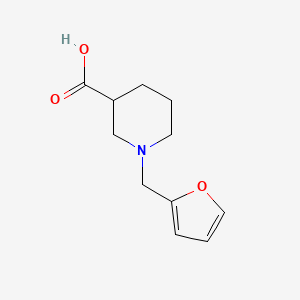

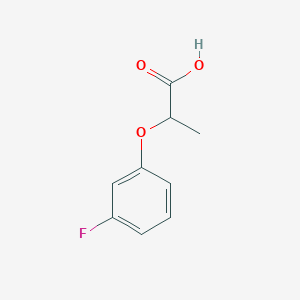

2,4,7-Trimethyl-1H-indole-3-carbaldehyde is a heterocyclic organic compound . It is a derivative of 1H-Indole-3-carbaldehyde, which is an important and efficient chemical precursor for generating biologically active structures .

Synthesis Analysis

1H-Indole-3-carbaldehyde and its derivatives are ideal precursors for the synthesis of active molecules . They are essential in the synthesis of various heterocyclic derivatives because their carbonyl groups can undergo C–C and C–N coupling reactions and reductions .Molecular Structure Analysis

The molecular formula of 2,4,7-Trimethyl-1H-indole-3-carbaldehyde is C12H13NO .Chemical Reactions Analysis

1H-Indole-3-carbaldehyde and its derivatives are key intermediates for the preparation of biologically active compounds as well as indole alkaloids . They are also important precursors for the synthesis of diverse heterocyclic derivatives because their carbonyl groups can easily undergo C–C and C–N coupling reactions and reductions .Physical And Chemical Properties Analysis

The molecular weight of 2,4,7-Trimethyl-1H-indole-3-carbaldehyde is 187.24 g/mol .Applications De Recherche Scientifique

Biosynthesis in Plants

Scientific Field

Summary of Application

The compound “1H-Indole-3-carbaldehyde” plays a crucial role in the biosynthesis of indolic secondary metabolites in plants, particularly in Arabidopsis . These metabolites are essential for the plant’s defense against pathogens .

Methods of Application

The compound is synthesized from tryptophan via the intermediates indole-3-acetaldoxime and indole-3-acetonitrile . The enzymes ARABIDOPSIS ALDEHYDE OXIDASE1 (AAO1) and Cytochrome P450 (CYP) 71B6 are involved in this biosynthesis .

Results or Outcomes

The total accumulation level of “1H-Indole-3-carbaldehyde” and its derivatives was found to be similar to that of camalexin, a characteristic phytoalexin, in response to silver nitrate treatment .

Multicomponent Reactions

Scientific Field

Summary of Application

“1H-Indole-3-carbaldehyde” and its derivatives are used as precursors in multicomponent reactions (MCRs), which are inherently sustainable and efficient for generating biologically active structures .

Methods of Application

The compound is used in MCRs, a one-step convergent strategy wherein more than two starting materials combine through covalent bonds to afford a single product .

Results or Outcomes

The use of “1H-Indole-3-carbaldehyde” in MCRs has been highlighted in recent applications from 2014 to 2021, providing an overview of the field that awaits further exploitation in the assembly of pharmaceutically interesting scaffolds .

Synthesis of Higher Order Indoles

Scientific Field

Summary of Application

“1H-Indole-3-carbaldehyde” is used as the starting material for the synthesis of higher order indoles including isoindolo [2,1-a]indoles, aplysinopsins, and 4-substituted-tetrahydrobenz [cd]indoles .

Methods of Application

The specific synthesis methods can vary depending on the desired end product, but generally involve reactions with various reagents under controlled conditions .

Results or Outcomes

The result is the formation of complex indole structures that can have various applications, including in pharmaceutical research .

Preparation of Biologically Active Compounds

Scientific Field

Summary of Application

“1H-Indole-3-carbaldehyde” and its derivatives are key intermediates for the preparation of biologically active compounds as well indole alkaloids .

Methods of Application

These compounds are important precursors for the synthesis of diverse heterocyclic derivatives because their carbonyl groups facilely undergo C–C and C–N coupling reactions and reductions .

Results or Outcomes

The resulting compounds can have a variety of biological activities, making them of interest in medicinal chemistry .

Orientations Futures

Propriétés

IUPAC Name |

2,4,7-trimethyl-1H-indole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-7-4-5-8(2)12-11(7)10(6-14)9(3)13-12/h4-6,13H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLJAFZBFDOYDNK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(NC2=C(C=C1)C)C)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,7-Trimethyl-1H-indole-3-carbaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[(Furan-2-ylmethyl)-amino]-methyl}-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one](/img/structure/B1308915.png)

![N-[4-(2-Bromo-ethoxy)-phenyl]-acetamide](/img/structure/B1308922.png)

![(2,5,6-Trimethyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid](/img/structure/B1308949.png)

![2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid](/img/structure/B1308951.png)